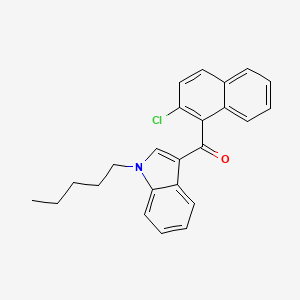

(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Übersicht

Beschreibung

JWH 398 2-Chloronaphthyl-Isomer ist ein synthetisches Cannabinoid, das als Agonist sowohl am zentralen Cannabinoid-Rezeptor (CB1) als auch am peripheren Cannabinoid-Rezeptor (CB2) wirkt. Diese Verbindung ist strukturell ähnlich zu anderen synthetischen Cannabinoiden und wird hauptsächlich in der Forschung und in forensischen Anwendungen verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JWH 398 2-Chloronaphthyl-Isomer beinhaltet typischerweise die Reaktion von 2-Chlornaphthalin mit 1-Pentyl-1H-indol-3-carbonsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Isomers zu gewährleisten. Übliche Reagenzien, die bei dieser Synthese verwendet werden, sind organische Lösungsmittel wie Dichlormethan und Katalysatoren wie Trifluoressigsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion von JWH 398 2-Chloronaphthyl-Isomer folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Katalysatoren, um die Ausbeute und Reinheit zu optimieren. Die Verbindung wird dann mittels Techniken wie Umkristallisation und Chromatographie gereinigt, um eine Reinheit von ≥95% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JWH 398 2-Chloronaphthyl-Isomer unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Halogenierung und Nitrierung sind übliche Substitutionsreaktionen für diese Verbindung.

Übliche Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Halogenierung mit Chlorgas oder Nitrierung mit Salpetersäure.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkanen oder Alkoholen.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Wissenschaftliche Forschungsanwendungen

JWH 398 2-Chloronaphthyl-Isomer hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden verwendet.

Biologie: Wird untersucht hinsichtlich seiner Interaktion mit Cannabinoid-Rezeptoren und seiner Auswirkungen auf zelluläre Signalwege.

Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, darunter die Schmerztherapie und entzündungshemmende Wirkungen.

Industrie: Wird bei der Entwicklung neuer synthetischer Cannabinoide und verwandter Verbindungen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von JWH 398 2-Chloronaphthyl-Isomer beinhaltet seine Bindung an die Cannabinoid-Rezeptoren CB1 und CB2. Nach der Bindung aktiviert es diese Rezeptoren, was zur Modulation verschiedener intrazellulärer Signalwege führt. Diese Aktivierung führt zur Freisetzung von Neurotransmittern und anderen Signalmolekülen, die zu seinen pharmakologischen Wirkungen beitragen .

Wirkmechanismus

The mechanism of action of JWH 398 2-chloronaphthyl isomer involves its binding to cannabinoid receptors CB1 and CB2. Upon binding, it activates these receptors, leading to the modulation of various intracellular signaling pathways. This activation results in the release of neurotransmitters and other signaling molecules, which contribute to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

JWH 018: Ein weiteres synthetisches Cannabinoid mit ähnlicher Rezeptoraffinität, aber unterschiedlichen strukturellen Merkmalen.

JWH 073: Ähnlich in der Struktur, aber mit Variationen in der Länge der Alkylkette.

AM-2201: Ein synthetisches Cannabinoid mit einem Fluoratom anstelle eines Chloratoms.

Einzigartigkeit

JWH 398 2-Chloronaphthyl-Isomer ist einzigartig aufgrund seiner spezifischen strukturellen Konfiguration, die eine 2-Chloronaphthylgruppe enthält. Dieses strukturelle Merkmal trägt zu seiner unterschiedlichen Bindungsaffinität und seinem pharmakologischen Profil im Vergleich zu anderen synthetischen Cannabinoiden bei .

Wenn Sie weitere Fragen haben oder weitere Einzelheiten benötigen, zögern Sie bitte nicht, sich zu melden!

Biologische Aktivität

(2-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as a synthetic cannabinoid, is part of a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound, structurally related to JWH-018, has garnered significant attention for its potential therapeutic applications and its interaction with cannabinoid receptors in the central nervous system.

Chemical Structure and Properties

The molecular formula for this compound is C24H22ClNO, with a molecular weight of 375.9 g/mol. Its structural characteristics include a chlorinated naphthalene ring and a pentyl-substituted indole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H22ClNO |

| Molecular Weight | 375.9 g/mol |

| InChI | InChI=1S/C24H22ClNO/c1-2-3-6-14-26... |

| SMILES | O=C(C1=CN(CCCCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC(Cl)=C3 |

The primary mechanism of action for this compound involves its agonistic activity at the cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control.

Key Findings from Research Studies:

- Receptor Binding Affinity : Studies have shown that this compound exhibits a high binding affinity for CB1 receptors, similar to that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

- Physiological Effects : In vivo studies on mice demonstrated significant physiological responses consistent with CB1 receptor activation, including hypothermia and catalepsy. The administration of this compound resulted in a notable drop in body temperature and other behavioral changes indicative of cannabimimetic activity .

- Toxicological Considerations : While research into the toxicological profile is still limited, initial findings suggest that high doses may lead to adverse effects similar to those observed with other synthetic cannabinoids .

Case Studies

Several case studies have explored the biological activity and effects of this compound:

Case Study 1: Behavioral Assessment in Mice

A study evaluated the effects of exposure to smoke from products containing this compound. Mice were exposed to a controlled dose and assessed for physiological responses such as hypothermia and catalepsy. The results confirmed significant alterations in behavior consistent with CB1 receptor activation .

Case Study 2: Quantification in Biological Tissues

Research has developed methods for quantifying this compound in biological tissues using high-pressure liquid chromatography coupled with mass spectrometry (HPLC/MS/MS). This methodology is critical for understanding the pharmacokinetics and potential accumulation of synthetic cannabinoids in biological systems .

Therapeutic Potential

The exploration of this compound extends beyond recreational use; it holds promise for therapeutic applications:

- Pain Management : Its interaction with cannabinoid receptors suggests potential use in analgesia.

- Anti-inflammatory Effects : Preliminary studies indicate that synthetic cannabinoids may possess anti-inflammatory properties, warranting further investigation into their clinical applications.

Eigenschaften

IUPAC Name |

(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEFOXBSBQBQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017320 | |

| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-25-3 | |

| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.